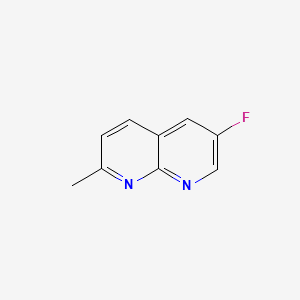

6-Fluoro-2-methyl-1,8-naphthyridine

描述

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-2-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c1-6-2-3-7-4-8(10)5-11-9(7)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKLPGCRWIERKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C=C2C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678400 | |

| Record name | 6-Fluoro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222533-71-2 | |

| Record name | 6-Fluoro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 6-Fluoro-2-methyl-1,8-naphthyridine, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a 1,8-naphthyridine (B1210474) derivative, distinct signals would be expected for the methyl group protons and the aromatic protons on the naphthyridine core. The chemical shifts (δ) and coupling constants (J) are critical for assigning each proton to its specific position on the bicyclic ring system. For instance, the protons on the pyridine (B92270) ring will exhibit characteristic splitting patterns due to coupling with adjacent protons and the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct peaks would be observed for the methyl carbon and each of the nine carbons in the naphthyridine ring. The chemical shifts are influenced by the electronic environment, with carbons attached to the electronegative nitrogen and fluorine atoms appearing at different fields compared to other carbons. chemicalbook.comacs.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1,8-Naphthyridine Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 2.64 | s | CH₃ | |

| 6.97 | d | 9 | H-3 | |

| 7.43 | s | H-6 | ||

| 8.01 | dq | J₁ = 2, J₂ = 9 | H-4 | |

| ¹³C | 24.8 | CH₃ | ||

| 108.8 | C-4a | |||

| 113.6 | q, ³J = 5 | C-6 | ||

| 114.1 | C-3 | |||

| 132.4 | C-4 | |||

| 132.9 | q, ²J = 31 | C-5 | ||

| 157.0 | C-2 | |||

| 160.7 | C-8a | |||

| 160.8 | C-7 | |||

| Note: Data is for a similar compound, 2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine, and serves as an illustrative example. Actual values for this compound may vary. mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇FN₂), the molecular weight is 162.16 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. rsc.orgnih.govnii.ac.jp

The fragmentation pattern observed in the mass spectrum provides valuable structural information. scielo.org.mxscielo.org.mx The molecular ion peak [M]⁺ would be prominent. Common fragmentation pathways for related 1,8-naphthyridine structures involve the loss of small, stable molecules or radicals. For instance, the loss of HCN is a characteristic fragmentation for many pyridine-containing heterocycles. scielo.org.mx The fragmentation pattern helps to piece together the different components of the molecule, confirming the presence of the methyl group and the fluoro-substituted naphthyridine core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. acs.orgresearchgate.netsemanticscholar.org For this compound, the IR spectrum would show characteristic absorption bands for:

C-H stretching vibrations of the methyl group and aromatic rings.

C=C and C=N stretching vibrations within the aromatic naphthyridine ring system.

C-F stretching vibration, which is typically found in the 1000-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nii.ac.jp Aromatic systems like 1,8-naphthyridine exhibit characteristic absorption bands in the UV region due to π → π* and n → π* transitions. The position and intensity of these bands can be influenced by substituents on the aromatic ring. The fluorine and methyl groups on the this compound backbone will subtly alter the electronic structure and thus the UV-Vis absorption spectrum compared to the unsubstituted parent compound.

Advanced Spectroscopic Techniques for Elucidation (e.g., 2D NMR, High-Resolution MS)

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning all proton and carbon signals, especially in complex molecules. researchgate.netrsc.org

COSY: Establishes correlations between protons that are coupled to each other, helping to trace out the proton connectivity within the molecule.

HSQC: Correlates directly bonded proton and carbon atoms.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule and confirming the positions of substituents.

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. rsc.orgnih.govnii.ac.jp This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 2 Methyl 1,8 Naphthyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to the 1,8-naphthyridine (B1210474) framework to understand its geometry, reactivity, and spectroscopic properties. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to optimize the molecular geometry and determine key structural parameters. nih.gov For instance, studies on related 1,8-naphthyridine derivatives have shown good correlation between DFT-calculated bond lengths and angles and those determined by X-ray crystallography. nih.gov

The electronic properties of 1,8-naphthyridine derivatives are central to their function. DFT calculations can elucidate the distribution of electron density, which is crucial for understanding how these molecules interact with their environment. psu.edu For example, in the design of 1,8-naphthyridine-2,7-diamine (B168891) as a DNA sequencing agent, DFT was used to confirm its ability to form stable hydrogen-bonded triplets with DNA base pairs. The calculated electron density at various atomic positions can also be correlated with experimental data, such as NMR chemical shifts, providing a deeper understanding of the molecule's electronic environment. psu.edu

Table 1: Representative DFT-Calculated Properties for a Substituted 1,8-Naphthyridine Derivative

| Parameter | Calculated Value | Method/Basis Set |

| Total Energy | Varies | B3LYP/6-311G(d,p) |

| Dipole Moment | Varies | B3LYP/6-311G(d,p) |

| Key Bond Lengths (e.g., C-F, C-N) | Varies | B3LYP/6-311G(d,p) |

| Key Bond Angles (e.g., C-N-C) | Varies | B3LYP/6-311G(d,p) |

Note: Specific values are dependent on the full molecular structure and computational level.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. chemrxiv.org This method is particularly valuable for predicting spectroscopic properties, such as UV-Vis absorption and emission spectra. sci-hub.se TD-DFT calculations can determine the vertical excitation energies and oscillator strengths for electronic transitions, providing insight into the nature of these transitions (e.g., π→π*). sci-hub.seias.ac.in

For various 1,8-naphthyridine derivatives, TD-DFT has been used to successfully predict absorption and emission maxima, which often show good agreement with experimental data. sci-hub.seias.ac.in These calculations can also help to understand the influence of substituents and solvent effects on the photophysical properties of these compounds. sci-hub.se The analysis of the molecular orbitals involved in the electronic transitions can further characterize the nature of the excited states. ias.ac.in

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons, thus predicting its reactivity in various chemical reactions. acs.org

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For fluorinated naphthyridines, the fluoro group can influence the LUMO energy, thereby affecting the molecule's reactivity. FMO analysis has been used to rationalize the regioselectivity of nucleophilic additions and cycloadditions to related quinone systems. acs.org Furthermore, global reactivity descriptors such as hardness, electronegativity, and the electrophilicity index can be calculated from HOMO and LUMO energies to provide a more quantitative measure of reactivity. nih.gov

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

Note: The specific values for 6-Fluoro-2-methyl-1,8-naphthyridine would require a dedicated computational study.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, such as biological macromolecules. These methods are invaluable in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). scispace.com This method is widely used in drug design to predict the binding affinity and mode of interaction between a potential drug candidate and its biological target. researchgate.netekb.eg For 1,8-naphthyridine derivatives, molecular docking studies have been conducted to investigate their potential as inhibitors of various enzymes and receptors. researchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to evaluate the different possible binding poses. scispace.com The results of molecular docking can provide valuable information about the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov For example, docking studies of 1,8-naphthyridine derivatives have been used to predict their binding to the active sites of enzymes like topoisomerase II and receptors like the A2A adenosine (B11128) receptor. ekb.egnih.gov

Table 3: Key Parameters in Molecular Docking Studies

| Parameter | Description |

| Docking Score | An estimation of the binding affinity between the ligand and the receptor. |

| Binding Energy | The energy released when the ligand binds to the receptor. |

| Interacting Residues | The amino acid residues in the receptor's active site that interact with the ligand. |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, van der Waals forces). |

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. scispace.com In the context of drug design, MD simulations are often used to assess the stability of a ligand-receptor complex predicted by molecular docking. nih.govnih.gov By simulating the complex in a realistic environment (e.g., in water), researchers can observe how the binding pose evolves and whether the key interactions are maintained. scispace.comnih.gov

The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. nih.gov A stable complex will typically show a low and fluctuating RMSD value. nih.gov MD simulations can also provide insights into the conformational changes that may occur upon ligand binding and the role of water molecules in the binding site. scispace.comrsc.org These simulations have been used to validate the docking results for 1,8-naphthyridine derivatives and to confirm the stability of their complexes with biological targets. nih.govnih.gov

Pharmacophore Modeling for Structural Feature Identification

Pharmacophore modeling is a critical tool in medicinal chemistry for identifying the essential structural features of a molecule that are responsible for its biological activity. For derivatives of the 1,8-naphthyridine scaffold, this technique has been instrumental in understanding their interactions with biological targets. nih.gov

Research has shown that the 1,8-naphthyridine core serves as a key pharmacophore in the development of various therapeutic agents, including those with anticancer properties. ekb.eg The nitrogen atoms within the fused pyridine (B92270) rings are often involved in crucial hydrogen bonding interactions with protein residues. ekb.eg For instance, in the context of inhibiting certain enzymes, the two nitrogen atoms of the naphthyridine ring can form hydrogen bonds with amino acids like Alanine 213 in the hinge region of a protein. ekb.eg

Furthermore, substitutions at various positions on the 1,8-naphthyridine ring system significantly influence the compound's activity. For example, in a series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, the introduction of an aminopyrrolidine group at the C-7 position led to more potent cytotoxic activity compared to other amine or carbon derivatives. acs.org This highlights the importance of the substituent at this position as a key pharmacophoric element.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These analyses are vital for optimizing lead compounds in drug discovery.

For 1,8-naphthyridine derivatives, QSAR studies have been employed to understand the impact of various substituents on their therapeutic potential. acs.org A study on 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids revealed important structure-activity relationships. The research indicated that a 6-unsubstituted 1,8-naphthyridine structure possessed more potent cytotoxic activity against murine P388 leukemia, being twice as effective as its 6-fluoro counterpart. acs.org

The study also explored the effects of substituents at the C-5 position. The introduction of a 5-chloro or 5-trifluoromethyl group resulted in a 5- to 10-fold decrease in cytotoxic activity, whereas a 5-amino group had no substantial effect. acs.org These findings underscore the sensitivity of the biological activity to subtle changes in the electronic and steric properties of the substituents on the naphthyridine core.

The following table summarizes the observed structure-activity relationships for these derivatives:

| Position | Substituent Effect on Cytotoxic Activity |

| C-6 | Unsubstituted > Fluoro |

| C-5 | Amino (no substantial effect) > Chloro (decreased) / Trifluoromethyl (decreased) |

| C-7 | Aminopyrrolidine derivatives > Other amines or carbon derivatives |

Solvation Effects and Intermolecular Interactions

The behavior of this compound and its derivatives in different solvent environments, along with their non-covalent interactions, are crucial for understanding their chemical and biological properties.

Solvent Polarity and Solvatochromism Studies

The electronic absorption spectra of 1,8-naphthyridine derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Studies on novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives have shown that the absorption maximum exhibits a slight sensitivity to solvent polarity. ias.ac.in This suggests a degree of charge-transfer character in the electronic transitions. ias.ac.in For instance, the formation of a pyrrole (B145914) ring fused to the 1,8-naphthyridine core can lead to a significant red shift (bathochromic shift) of about 72 nm in the absorption maximum, indicating an increase in the molecular conjugation. ias.ac.in

Hydrogen Bonding and π-π Stacking Interactions

Hydrogen bonding is a critical intermolecular interaction for 1,8-naphthyridine derivatives, particularly in biological contexts. The nitrogen atoms of the naphthyridine ring are capable of forming hydrogen bonds, which can be crucial for binding to biological targets like DNA or proteins. oup.com For example, the N1 protonated form of 2-amino-1,8-naphthyridine can form a fully complementary base-pairing with cytosine through three-point hydrogen bonds. oup.com

In addition to hydrogen bonding, π-π stacking interactions play a significant role in the crystal packing and molecular recognition of 1,8-naphthyridine systems. libretexts.orgnih.gov These interactions occur between the aromatic rings of the naphthyridine core and other aromatic systems. libretexts.org X-ray crystal analysis of some derivatives has revealed the presence of strong π-π stacking. ias.ac.in In the crystal structure of an oxazolonaphthyridinone derivative, π-π interactions between the six-membered rings of the oxazolonaphthyridone ring systems lead to the formation of columns of stacked molecules. nih.gov Similarly, in certain kinase inhibitors, a face-to-face π-stacking interaction is observed between the fluorotriazolopyridine ring system (related to the naphthyridine core) and a tyrosine residue. acs.org

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Ring

The 1,8-naphthyridine (B1210474) ring system, while containing two electron-withdrawing nitrogen atoms, can still undergo electrophilic substitution reactions, although these are less common than in more electron-rich aromatic systems. The reactivity pattern is influenced by the positions of the nitrogen atoms and existing substituents. Generally, electrophilic attack is directed to the carbocyclic ring.

Conversely, the electron-deficient nature of the naphthyridine ring makes it susceptible to nucleophilic substitution reactions. The fluorine atom at the 6-position is a particularly good leaving group, making this position a prime target for nucleophilic aromatic substitution (SNAr). A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) to introduce new functional groups. For instance, the synthesis of various 6-substituted-1,8-naphthyridine derivatives often proceeds through the displacement of a halogen at this position.

The reactivity of naphthyridines can be compared to that of quinolines. mdpi.com The presence of the nitrogen atoms deactivates the ring towards electrophiles and activates it towards nucleophiles. In the case of 1,8-naphthyridines, this effect is pronounced.

Functional Group Interconversions at Substituent Positions

The methyl group at the 2-position and the fluorine atom at the 6-position of 6-fluoro-2-methyl-1,8-naphthyridine serve as handles for a wide array of functional group interconversions.

The methyl group can be functionalized through various reactions. For example, it can undergo oxidation to an aldehyde or a carboxylic acid, providing a key intermediate for further derivatization, such as the formation of amides or esters. Condensation reactions involving the active methyl group are also a viable strategy to introduce new carbon-carbon bonds.

The fluorine atom at the 6-position is readily displaced by a range of nucleophiles, as mentioned previously. This allows for the introduction of diverse functionalities, significantly expanding the chemical space accessible from this scaffold. For example, reaction with various amines can lead to a library of 6-amino-2-methyl-1,8-naphthyridine derivatives. The introduction of a cyclopropyl (B3062369) group at N-1 and a substituted amino group at C-7 in related fluorinated 1,8-naphthyridine structures has been shown to yield compounds with potent antibacterial properties. nih.gov

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Amine (R-NH2) | 6-(Alkyl/Aryl)amino-2-methyl-1,8-naphthyridine | Nucleophilic Aromatic Substitution |

| 2-Methyl-1,8-naphthyridine derivative | Oxidizing Agent | 1,8-Naphthyridine-2-carboxylic acid derivative | Oxidation |

| 1,8-Naphthyridine-2-carboxylic acid | Amine (R-NH2), Coupling agent | 1,8-Naphthyridine-2-carboxamide derivative | Amide Coupling |

Cycloaddition Reactions and Annulation Strategies for Fused Systems

Cycloaddition reactions provide a powerful tool for the construction of more complex, fused heterocyclic systems based on the 1,8-naphthyridine framework. These reactions can be broadly categorized into several types, including [4+2] and [3+2] cycloadditions. For instance, the 1,8-naphthyridine ring can act as a dienophile or a dipolarophile, reacting with suitable dienes or 1,3-dipoles to form new rings.

Annulation strategies, which involve the formation of a new ring fused to the existing naphthyridine core, are also of great importance. A notable example is the Friedländer annulation, which can be used to construct the naphthyridine ring system itself from an appropriately substituted 2-aminopyridine (B139424) derivative and a carbonyl compound. acs.org This methodology has been extended to the synthesis of fluorinated 1,8-naphthyridines. acs.org

The Povarov reaction, a type of [4+2]-cycloaddition, has been utilized for the synthesis of fused 1,5-naphthyridine (B1222797) derivatives and could potentially be adapted for 1,8-naphthyridine systems. mdpi.com These strategies allow for the creation of polycyclic structures with defined stereochemistry, which is often crucial for biological activity.

| Reaction Type | Reactants | Product |

| [4+2] Cycloaddition (Diels-Alder) | Naphthyridine (as dienophile) + Diene | Fused polycyclic system |

| [3+2] Cycloaddition | Naphthyridine (as dipolarophile) + 1,3-Dipole | Fused five-membered heterocyclic ring |

| Friedländer Annulation | 2-Amino-3-acylpyridine + Carbonyl compound | Substituted 1,8-naphthyridine |

Stereoselective Transformations and Chiral Naphthyridine Ligands

The development of stereoselective transformations involving the 1,8-naphthyridine scaffold is a growing area of research. The introduction of chirality can have a profound impact on the biological activity of these molecules. Asymmetric synthesis and chiral resolutions are key methods to obtain enantiomerically pure naphthyridine derivatives.

Furthermore, chiral 1,8-naphthyridine derivatives have emerged as valuable ligands in asymmetric catalysis. nih.gov Their rigid, bidentate nitrogen donor sites can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations. For example, novel chiral 1,8-naphthyridine-based ligands have been successfully employed in copper-catalyzed atroposelective synthesis. nih.gov

The asymmetric hydrogenation of 1,8-naphthyridine derivatives using chiral transition metal complexes, such as those based on ruthenium, has been shown to produce 1,2,3,4-tetrahydronaphthyridines with good to excellent enantioselectivity. dicp.ac.cn This highlights the potential for creating chiral centers directly on the naphthyridine backbone.

| Transformation | Catalyst/Reagent | Product | Significance |

| Asymmetric Hydrogenation | Chiral Ruthenium Complex | Chiral 1,2,3,4-Tetrahydro-1,8-naphthyridine | Introduction of stereocenters |

| Atroposelective Synthesis | Copper catalyst with Chiral 1,8-Naphthyridine Ligand | Axially Chiral Biaryls | Creation of axial chirality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。